4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
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Overview
Description
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C9H9BrN2. It is a derivative of benzimidazole, featuring a bromine atom at the 4-position and two methyl groups at the 1- and 2-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the bromination of 1,2-dimethyl-1H-benzo[d]imidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: For industrial-scale production, a cost-effective and scalable method has been developed. This method involves the selective bromination of 1,2-dimethyl-1H-benzo[d]imidazole using isopropyl magnesium chloride, which helps in avoiding regioisomer formation and ensures high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require a polar aprotic solvent like dimethylformamide (DMF) and are carried out at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole-4-carboxylic acid .
Scientific Research Applications
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1,2-dimethyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1,2-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLMRVKDYCFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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